

An In-depth Technical Guide to 3-Bromo-4'-fluorobenzophenone

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Compound of Interest

Compound Name: 3-Bromo-4'-fluorobenzophenone

Cat. No.: B1333866

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Bromo-4'-fluorobenzophenone**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

3-Bromo-4'-fluorobenzophenone is a halogenated aromatic ketone with the molecular formula $C_{13}H_8BrFO$.^{[1][2]} Its structure, featuring a bromine atom on one phenyl ring and a fluorine atom on the other, makes it a valuable intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of **3-Bromo-4'-fluorobenzophenone** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₈ BrFO	[1][2]
Molecular Weight	279.10 g/mol	[1]
CAS Number	46698-24-2	[1][2]
Melting Point	82-86 °C	[2]
Boiling Point (Predicted)	362.0 ± 27.0 °C	[2]
Density (Predicted)	1.485 ± 0.06 g/cm ³	[2]
Topological Polar Surface Area	17.1 Å ²	[1]

Synthesis of 3-Bromo-4'-fluorobenzophenone

The primary synthetic route to **3-Bromo-4'-fluorobenzophenone** is the Friedel-Crafts acylation of fluorobenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis.[3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

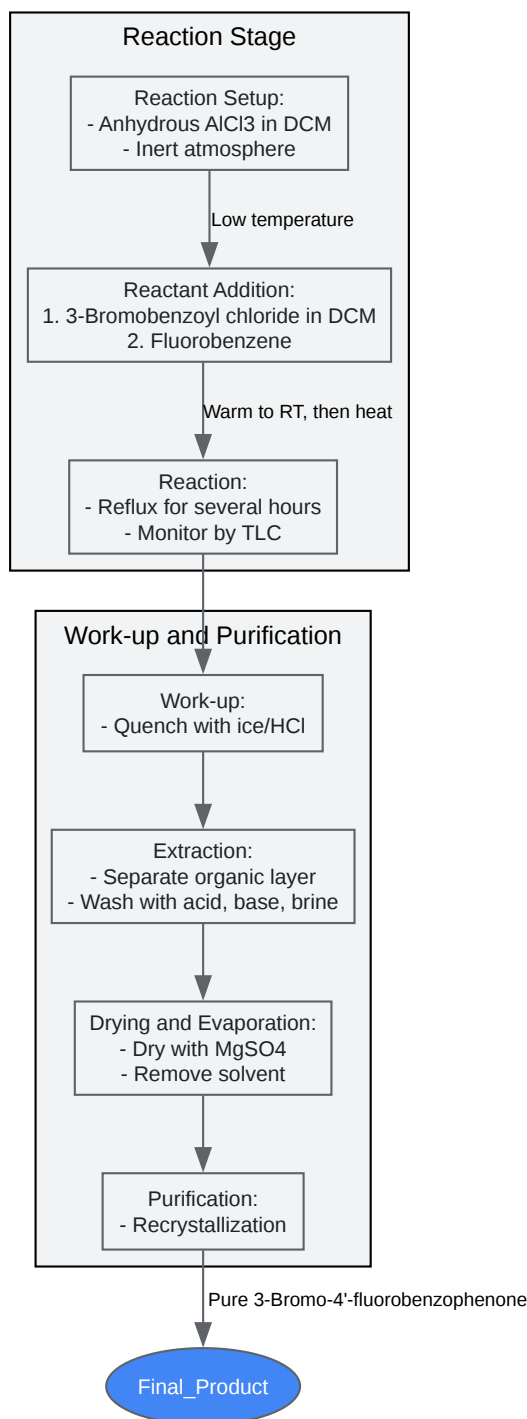
- 3-Bromobenzoyl chloride
- Fluorobenzene
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** The flask is cooled in an ice bath, and a solution of 3-bromobenzoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel. Subsequently, fluorobenzene is added dropwise to the stirred suspension at a low temperature.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure **3-Bromo-4'-fluorobenzophenone**.

Synthesis Workflow for 3-Bromo-4'-fluorobenzophenone

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Caption: A flowchart illustrating the synthesis of **3-Bromo-4'-fluorobenzophenone** via Friedel-Crafts acylation.

Spectroscopic Data

The structural characterization of **3-Bromo-4'-fluorobenzophenone** is confirmed by various spectroscopic techniques.

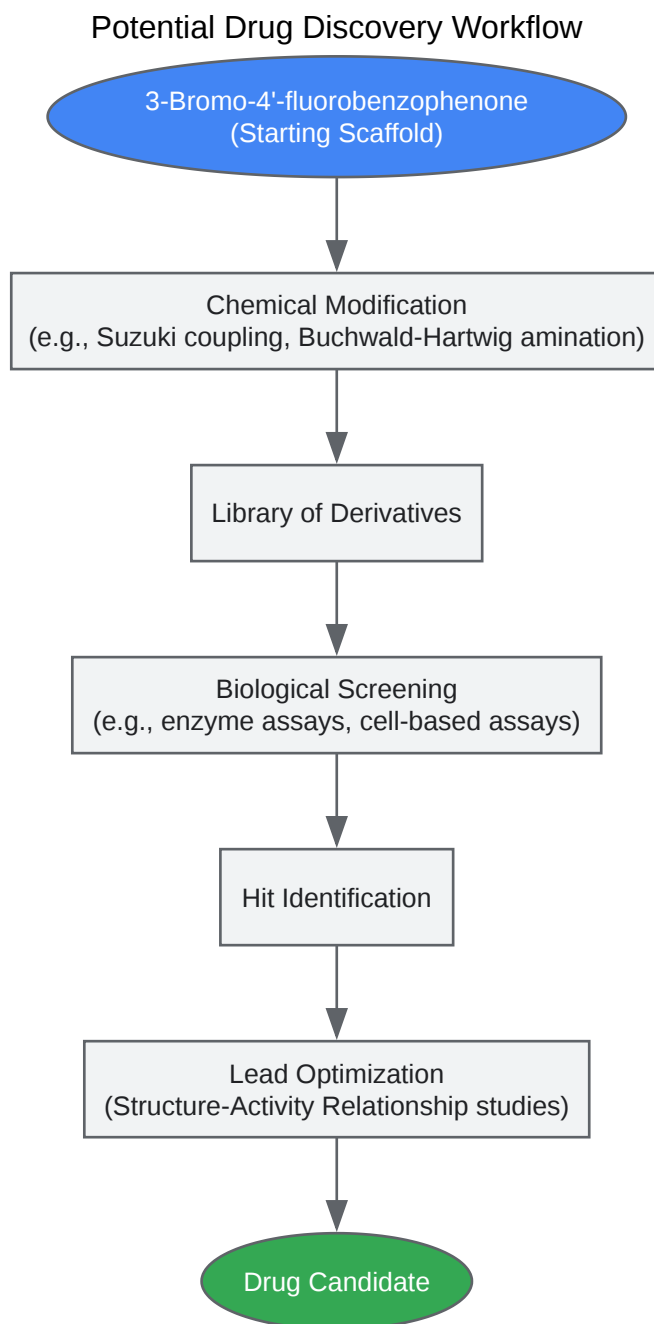
Spectroscopic Data	Key Features
¹³ C NMR	Spectral data is available on PubChem. [1]
IR Spectroscopy	ATR-IR spectra are available, showing characteristic carbonyl and C-Halogen bond stretches. [1]
Mass Spectrometry	The molecular ion peak and isotopic pattern for bromine would be characteristic.

Applications in Drug Discovery and Research

While specific biological activities of **3-Bromo-4'-fluorobenzophenone** are not extensively documented in the available literature, its structural motifs are present in various biologically active compounds. Benzophenone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and enzyme inhibitory activities.

For instance, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a similar bromo-benzophenone core, identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[\[4\]](#) This suggests that **3-Bromo-4'-fluorobenzophenone** could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents targeting similar pathways.

The presence of bromine and fluorine atoms provides opportunities for further chemical modifications, making it a versatile building block in medicinal chemistry for the development of new drug candidates.



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Caption: A generalized workflow for utilizing **3-Bromo-4'-fluorobenzophenone** in drug discovery.

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